1-(2-Phenylethyl)indene
Description
1-(2-Phenylethyl)indene is a bicyclic hydrocarbon derivative featuring an indene backbone (a fused benzene and cyclopentene ring system) substituted at the 1-position with a 2-phenylethyl group (–CH₂CH₂Ph). This structural motif confers unique physicochemical and electronic properties, distinguishing it from simpler indene derivatives. Indene derivatives are widely explored in coordination chemistry, pharmaceuticals, and materials science due to their aromaticity and reactivity .
Properties
IUPAC Name |
1-(2-phenylethyl)-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-2-6-14(7-3-1)10-11-16-13-12-15-8-4-5-9-17(15)16/h1-9,12-13,16H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHIEENDCJQBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C=CC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)indene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of indene with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the palladium-catalyzed cross-coupling reaction between indene and phenylethyl bromide. This reaction is performed in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of the indene moiety. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(2-Phenylethyl)indene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various indene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)indene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 1-(2-Phenylethyl)indene include:
Key Differences :
- Electronic Effects : Electron-donating groups (e.g., –CH₂CH₂Ph) enhance electrophilic substitution reactivity at the indene ring, while electron-withdrawing groups (e.g., carbonyls in indanediones) alter redox behavior .
Physicochemical Properties
- Molecular Weight and Solubility : this compound (est. MW: 246.34 g/mol) is heavier than 1-phenylindene (192.26 g/mol), likely reducing solubility in polar solvents .
- Crystallography : Derivatives like (2E)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one exhibit bond angles (e.g., C15–O2–C17: 108.22°) that influence molecular packing and stability .
Reactivity and Chemical Behavior
- Electrophilic Substitution : The 2-phenylethyl group directs substitution to the 4- and 7-positions of indene due to its electron-donating nature, contrasting with electron-withdrawing substituents (e.g., carbonyls) that deactivate the ring .
- Coordination Chemistry: Indenyl ligands with N-piperidineethyl groups form stable organolanthanide complexes (e.g., [η⁵:η¹-C₅H₁₀NCH₂CH₂C₉H₆]₂Ln), where substituent bulk modulates metal-ligand interactions .
- Pyrolysis : Indene derivatives with alkyl groups (e.g., 1,1,3-trimethylindane) decompose into naphthalene and methylindenes at high temperatures, suggesting similar thermal lability for this compound .
Regulatory Status
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
